Hydrogen Bond Donor Count: Impact on Solubility and Permeability
[3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester contains 3 hydrogen bond donors (HBD), one more than N-Boc-1,3-propanediamine (2 HBD) [1][2]. The extra HBD arises from the secondary amine proton, which is absent in the primary amine-only analog. This additional HBD can enhance aqueous solubility but may reduce passive membrane permeability, a critical consideration for intermediates destined for cell-permeable PROTACs.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | N-Boc-1,3-propanediamine: 2 |
| Quantified Difference | +1 HBD (50% increase) |
| Conditions | Computed by Cactvs/PubChem 2025.04.14 |
Why This Matters
The additional HBD differentiates solubility and permeability profiles, influencing formulation and bioavailability of downstream conjugates, and thus guides selection based on desired ADME properties.
- [1] PubChem. (2026). Compound Summary for CID 59224684: [3-(2-Hydroxy-ethylamino)-propyl]-carbamic acid tert-butyl ester. National Library of Medicine. View Source
- [2] PubChem. (2026). Compound Summary for CID 2735700: tert-Butyl (3-aminopropyl)carbamate. National Library of Medicine. View Source
